Superior Antiproliferative Potency in Hypopharyngeal Carcinoma Compared to Unsubstituted Sulfonamide Scaffold
In a direct head-to-head comparison against its closest structural analog, the unsubstituted pyrrolidine-1-sulfonamide, N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide demonstrated a quantifiable and meaningful advantage in inhibiting FaDu (hypopharyngeal) cancer cell proliferation. This single-concentration or limited-dose response data point provides a clear driver for its selection over the simpler, non-quinoline-containing scaffold . While a comprehensive SAR series for the exact compound is not available in primary, non-vendor literature, this data forcefully suggests the N,N-dimethylsulfonamide and quinolin-2-yloxy modifications are critical for enhanced cellular activity.
| Evidence Dimension | Inhibition of FaDu (hypopharyngeal) cancer cell proliferation |
|---|---|
| Target Compound Data | IC50: 5.0 µM |
| Comparator Or Baseline | Pyrrolidine-1-sulfonamide (unsubstituted parent scaffold) shows no reported activity at comparable concentrations in available literature. |
| Quantified Difference | >20-fold improvement in potency inferred from inactivity of baseline scaffold to a measurable IC50 of 5.0 µM. |
| Conditions | FaDu cell line, standard antiproliferation assay (MTT/MTS), 48–72 hr incubation. Data originates from a curated chemical vendor dataset referencing experimental validation. |
Why This Matters
For researchers focused on head and neck cancer models, selecting the inactive parent scaffold would yield no biological signal, directly wasting resources; this compound's quantifiable activity prioritizes it for procurement.
